Stigmast-8(14)-en-3beta-ol

Phytosterol biosynthesis Sterol biochemistry Enzyme substrate specificity

Stigmast-8(14)-en-3beta-ol is the definitive Δ8(14)-sterol biosynthetic intermediate, not to be confused with ubiquitous Δ5-end-products like β-sitosterol. Its unique Δ8(14) double bond makes it an essential substrate for sterol reductase studies and a validated GC-MS marker for oil authentication and chemotaxonomy. Substitution with generic phytosterols will invalidate mechanistic, analytical, or pharmacological results. This rare compound is offered without analytical certification, and buyers assume responsibility for identity/purity confirmation. Direct procurement ensures access to this structurally and functionally irreplaceable tool compound for advanced lipidomics and differentiation therapy research.

Molecular Formula C29H50O
Molecular Weight 414.7 g/mol
CAS No. 18069-99-3
Cat. No. B107166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStigmast-8(14)-en-3beta-ol
CAS18069-99-3
SynonymsStigmast-8(14)-en-3β-ol
Molecular FormulaC29H50O
Molecular Weight414.7 g/mol
Structural Identifiers
SMILESCCC(CCC(C)C1CCC2=C3CCC4CC(CCC4(C3CCC12C)C)O)C(C)C
InChIInChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-23,25,27,30H,7-18H2,1-6H3/t20-,21-,22?,23+,25-,27+,28+,29-/m1/s1
InChIKeyYQQOGXLLGWWKQH-YZYMWTSRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Stigmast-8(14)-en-3beta-ol (CAS 18069-99-3): Procurement-Relevant Profile of a Rare Δ8(14)-Phytosterol


Stigmast-8(14)-en-3beta-ol (CAS 18069-99-3), also designated as 5α-stigmast-8(14)-en-3β-ol or (24R)-24-ethyl-5α-cholest-8(14)-en-3β-ol, is a C29 phytosterol belonging to the stigmastane class [1]. It is distinguished from the major dietary and commercial phytosterols (β-sitosterol, stigmasterol, campesterol) by the position of its nuclear double bond at Δ8(14) rather than the common Δ5 [2]. This structural feature places it as a biosynthetic intermediate in the phytosterol pathway, upstream of the major Δ5 end-products [3]. The compound was first identified in higher plants from the bulbils of Dioscorea batatas (Chinese yam) in 1991 [4]. It is currently offered by Sigma-Aldrich as a rare chemical within the AldrichCPR collection, supplied without analytical certification .

Why Generic Substitution Fails: Procurement Risks When Interchanging Stigmast-8(14)-en-3beta-ol with Common Δ5-Phytosterols


Substituting Stigmast-8(14)-en-3beta-ol with abundant Δ5-phytosterols such as β-sitosterol or stigmasterol is scientifically unsound for two principal reasons. First, the Δ8(14) double bond renders this compound a biosynthetic intermediate rather than a pathway end-product, meaning it is a substrate for the Δ8(14)-sterol reductase enzyme, whereas β-sitosterol (Δ5) is the final reduced product [1]. This functional distinction has mechanistic consequences: 5α-cholest-8(14)-en-3β-ol has been shown to be enzymatically convertible to cholesterol in mammalian systems, a property not shared by Δ5-phytosterols [2]. Second, the predicted lipophilicity differs substantially—Stigmast-8(14)-en-3beta-ol exhibits an ACD/LogP of 10.68, markedly higher than β-sitosterol, implying distinct membrane partitioning and pharmacokinetic behavior [3]. Patent disclosures further claim that this compound can arrest proliferation of undifferentiated cells and induce monocyte differentiation, a biological activity profile not attributed to the common Δ5-phytosterols [4]. For any research requiring authentic Δ8(14)-sterol pharmacology, biosynthetic studies, or analytical reference standards, generic Δ5-phytosterol substitution will yield invalid results.

Quantitative Differentiation Evidence: Stigmast-8(14)-en-3beta-ol vs. In-Class Phytosterol Analogs


Nuclear Double Bond Position: Δ8(14) vs. Δ5 — Structural and Functional Differentiation from β-Sitosterol and Stigmasterol

Stigmast-8(14)-en-3beta-ol possesses a double bond at the 8(14) position of the sterol nucleus, whereas the major phytosterols β-sitosterol and stigmasterol bear a Δ5 double bond [1]. In the canonical phytosterol biosynthetic pathway, the Δ8(14) isomer is an obligate intermediate that undergoes isomerization to Δ7 and subsequently to Δ5 end-products via the action of Δ8(14)-sterol reductase and Δ7-sterol C5-desaturase, respectively [2]. Consequently, Stigmast-8(14)-en-3beta-ol is a substrate for sterol Δ8(14)-reductase, while β-sitosterol (Δ5) is not; this enzymatic discrimination is the biochemical basis for their distinct metabolic fates. Schroepfer et al. (1980) demonstrated that 5α-cholest-8(14)-en-3β-ol can be enzymatically converted to cholesterol in rat liver preparations, a transformation not possible for Δ5-sterols [3].

Phytosterol biosynthesis Sterol biochemistry Enzyme substrate specificity

Predicted Lipophilicity (LogP) Differential Between Stigmast-8(14)-en-3beta-ol and β-Sitosterol

Computational predictions indicate that Stigmast-8(14)-en-3beta-ol exhibits substantially higher predicted lipophilicity than its Δ5 isomer β-sitosterol. The ACD/LogP for Stigmast-8(14)-en-3beta-ol is 10.68, compared to a reported ACD/LogP of approximately 9.3–9.6 for β-sitosterol [1][2]. Multiple prediction algorithms yield consistent results: ALOGPS logP of 7.12 and ChemAxon logP of 7.8 for Stigmast-8(14)-en-3beta-ol [3], versus correspondingly lower values for β-sitosterol. This ~1 log unit difference implies an approximately 10-fold difference in octanol-water partition coefficient, which has direct implications for differential membrane partitioning, protein binding, and pharmacokinetic distribution [4].

Lipophilicity Membrane partitioning ADME prediction

Cellular Differentiation Induction Activity: Patent-Claimed Anti-Cancer Mechanism

Patent disclosures claim that Stigmast-8(14)-en-3beta-ol exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, evidencing potential use as an anti-cancer agent and for the treatment of skin diseases such as psoriasis [1][2]. This differentiation-inducing mechanism represents a conceptually distinct pharmacological approach from the apoptosis-centric mechanisms reported for the major phytosterols β-sitosterol and stigmasterol [3]. It should be noted that quantitative IC50/EC50 values for this differentiation activity have not been publicly reported, and no direct head-to-head comparison with other phytosterols has been published. The available information originates from patent literature rather than peer-reviewed pharmacological studies. The compound is not the same as the polyether ionophore salinomycin (CAS 53003-10-4), which is separately marketed as a cancer stem cell inhibitor by some vendors .

Cancer stem cell Cell differentiation Leukemia therapy Monocyte differentiation

Supplier Availability: Sourcing Status and Quality Limitations vs. Common Phytosterols

Stigmast-8(14)-en-3beta-ol is currently catalogued by Sigma-Aldrich as product R202835 under the AldrichCPR (Chemical Portfolio of Rare) collection . Critically, Sigma-Aldrich explicitly states that it provides this product to early discovery researchers without analytical data, and that the buyer assumes responsibility for confirming product identity and purity . This stands in marked contrast to β-sitosterol (Sigma-Aldrich product S1270), which is supplied with ≥95% purity certification, comprehensive certificates of analysis, and extensive analytical documentation . The NP-MRD database confirms that very few articles have been published on this compound, corroborating its status as a research-sparse molecule [1]. The compound has been identified in natural sources including Dioscorea batatas bulbils [2] and peppermint (Mentha × piperita) essential oil extracts [3], but commercial extraction-based sourcing at research-grade purity is not widely established.

Chemical procurement Rare chemical sourcing Phytosterol reference standard

First Identification in Higher Plants: Unique Natural Source Profile vs. Ubiquitous Δ5-Phytosterols

The first identification of Δ8(14)-sterols in a higher plant was reported by Akihisa et al. (1991), who isolated four Δ8(14)-sterols from the bulbils of Dioscorea batatas (Chinese yam) [1]. These included 5α-cholest-8(14)-en-3β-ol (the C27 analog), (24R)-α- and (24S)-β-epimers of 24-methyl-5α-cholest-8(14)-en-3β-ol, and (24R)-α-ethyl-5α-cholest-8(14)-en-3β-ol (Stigmast-8(14)-en-3beta-ol) [1]. This discovery established that Δ8(14)-sterols are not merely biosynthetic intermediates in fungi and animals but are accumulated in specific plant tissues. This contrasts with the major phytosterols β-sitosterol, stigmasterol, and campesterol, which are ubiquitous across virtually all plant species and tissues [2]. The restricted natural distribution of Δ8(14)-sterols renders Stigmast-8(14)-en-3beta-ol a potential chemotaxonomic marker for certain Dioscorea species and related taxa, whereas the common Δ5-phytosterols lack such taxonomic specificity [3].

Phytochemistry Natural product isolation Dioscorea batatas Sterol chemotaxonomy

Optimal Application Scenarios for Stigmast-8(14)-en-3beta-ol Based on Verified Differentiation Evidence


Phytosterol Biosynthetic Pathway Research: Δ8(14)-Sterol Reductase Substrate Studies

Stigmast-8(14)-en-3beta-ol serves as a validated substrate for studying Δ8(14)-sterol reductase enzyme kinetics and specificity in plant, fungal, and mammalian systems [1]. Its structural distinction from the Δ5 end-products (β-sitosterol, stigmasterol) at the double bond position makes it an essential tool compound for dissecting the later steps of phytosterol biosynthesis, particularly the Δ8(14)→Δ7→Δ5 isomerization sequence. Researchers investigating sterol biosynthesis inhibitors (e.g., AY-9944, triparanol) require this compound as an authentic intermediate standard to confirm target engagement and metabolic blockade [2]. In this application, no other commercially available phytosterol can substitute, as the Δ5 congeners are downstream products and would not report on Δ8(14)-reductase activity.

Analytical Reference Standard for GC-MS Phytosterol Profiling in Edible Oils and Plant Extracts

The compound has been employed as a reference marker in GC-MS-based phytosterol profiling. A published method for the on-line LC-GC-FID determination of Δ7-stigmastenol and Δ8(14)-stigmastenol in edible oils demonstrates the utility of this compound in distinguishing oil authenticity and detecting adulteration [1]. Its higher predicted LogP relative to β-sitosterol (ACD/LogP: 10.68 vs. ~9.5) results in distinct chromatographic retention behavior, enabling its use as a retention time marker for the Δ8(14)-sterol class in complex sterol mixtures [2]. This is particularly relevant for olive oil authenticity testing, where Δ8(14)-sterol levels can indicate processing conditions or adulteration with refined oils.

Leukemia Differentiation Therapy Research: Monocyte Differentiation Induction Studies

Based on patent disclosures claiming that this compound arrests proliferation of undifferentiated cells and induces monocyte differentiation, Stigmast-8(14)-en-3beta-ol is a candidate tool compound for differentiation therapy research, particularly in acute myeloid leukemia models where induction of terminal differentiation is a validated therapeutic strategy [1]. This application distinguishes it from apoptosis-inducing phytosterols (β-sitosterol, stigmasterol) which operate through fundamentally different mechanisms [2]. Researchers should note that quantitative potency data (EC50 values) for this differentiation activity have not been publicly disclosed, and independent validation of the patent claims is necessary before basing procurement decisions solely on this application.

Chemotaxonomic Biomarker for Dioscorea Species Authentication and Quality Control

Given its first discovery in Dioscorea batatas bulbils and its restricted natural distribution pattern, Stigmast-8(14)-en-3beta-ol can serve as a chemotaxonomic marker for species authentication in the herbal medicine and nutraceutical industries [1]. Chinese yam (Dioscorea polystachya) is widely used in traditional medicine, and the presence of Δ8(14)-sterols can differentiate genuine yam products from adulterants or substitutes. This application leverages the compound's taxonomic specificity in contrast to the non-specific distribution of β-sitosterol and stigmasterol, which are present in virtually all plant-derived products and cannot provide equivalent source authentication [2].

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